5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine
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Description
Molecular Structure Analysis
The molecular structure of 5-(4-Methanesulfonylphenyl)pyridin-2-amine consists of a pyridine ring attached to an amine group and a methanesulfonylphenyl group. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonyl phenyl group have been reported to inhibit cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions . For instance, some compounds with a methylsulfonyl phenyl group have been found to inhibit COX-2, reducing the production of prostaglandins and thereby alleviating inflammation .
Biochemical Pathways
Compounds with similar structures have been associated with the cox-2 pathway . Inhibition of COX-2 can lead to a decrease in the production of prostaglandins, which are involved in the inflammatory response .
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit antibacterial activity , and others have shown anti-inflammatory effects by inhibiting COX-2 .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-17(15,16)11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDSRKKPDSCAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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